
ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate” is a complex organic compound. It is synthesized from the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole .
Synthesis Analysis
The synthesis of this compound is achieved through the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole . The reactions proceed in acetone as a solvent under reflux for 5 hours in good yields .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C32H35N3O5S2 . The structure includes an indole ring, a thiazole ring, and an acetate group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions proceed in acetone as a solvent under reflux for 5 hours in good yields .
Applications De Recherche Scientifique
Role in Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The compound “ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate” can be used in the synthesis of indole derivatives, which have attracted increasing attention in recent years for their biological activity .
Treatment of Cancer Cells
Indole derivatives, including our compound of interest, have been applied as biologically active compounds for the treatment of cancer cells. Their unique properties make them effective in combating various types of cancer .
Antimicrobial Activity
The compound has potential applications in the treatment of microbial infections. Indole derivatives have shown to possess antimicrobial properties, making them useful in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body. This includes neurological disorders, cardiovascular diseases, and more .
Antiviral Activity
Indole derivatives, including “ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate”, have shown antiviral activity. They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory properties. They can be used in the treatment of inflammatory conditions, providing relief from symptoms and aiding in recovery .
Mécanisme D'action
Target of action
Indole derivatives and thiazole derivatives are known to bind with high affinity to multiple receptors . .
Mode of action
The mode of action of indole and thiazole derivatives can vary widely depending on their specific structure and the targets they interact with . Without specific information, it’s difficult to predict the exact mode of action of “ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate”.
Biochemical pathways
Indole and thiazole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate” would depend on its specific targets and mode of action.
Result of action
The molecular and cellular effects of “ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate” would depend on its specific targets and mode of action. Indole and thiazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
ethyl 2-[2-[(2-indol-1-ylacetyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-23-16(22)9-13-11-24-17(18-13)19-15(21)10-20-8-7-12-5-3-4-6-14(12)20/h3-8,11H,2,9-10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUWMTOMNGSIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

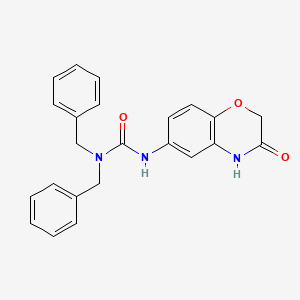
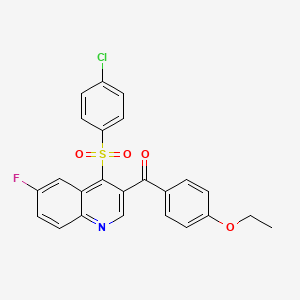

![(2E)-3-(furan-2-yl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2610711.png)
![2-chloro-N-[2-methyl-3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2610713.png)

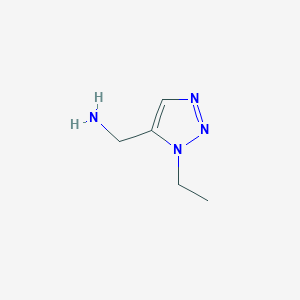
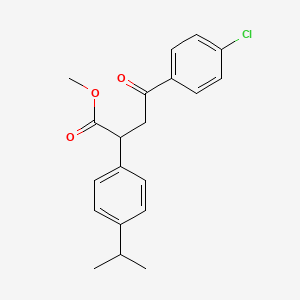
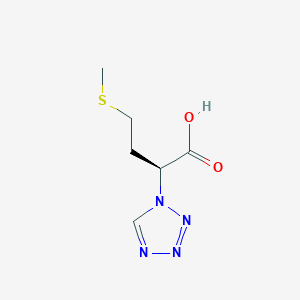
![2-chloro-7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2610721.png)
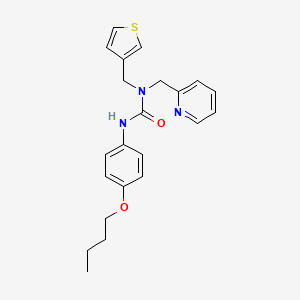

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2610724.png)
